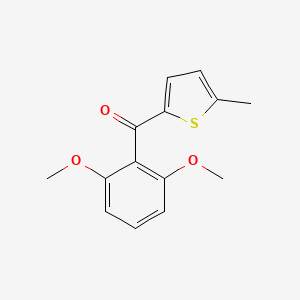

(2,6-Dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone” is a chemical substance provided by Sigma-Aldrich . It’s part of a collection of rare and unique chemicals for early discovery researchers . Another related compound is “(2,6-Dimethoxy-phenyl)-p-tolyl-methanone” also provided by Sigma-Aldrich .

Chemical Reactions Analysis

A study on the reactions of Bis(2,6-dimethoxyphenyl)methanol in common organic solvents in the presence of an acid was found . The title compound reacted in acetone under mild conditions in the presence of acid to give a new ketone . Analogous reactions were observed in some other alkyl ketones and aldehydes .Aplicaciones Científicas De Investigación

- Researchers have explored the use of this compound as a key intermediate in the synthesis of bioactive xanthones from Hypericum perforatum (St. John’s wort) . Xanthones are natural products with various biological activities, and their synthesis using this compound as a starting material has implications for drug discovery and development.

- A related compound, pyridin-3-yl (2-(2,3,4,5-tetra-substituted phenyl)-1H-imidazol-1-yl)methanone , was synthesized and evaluated for antimicrobial activity against S. aureus, B. subtilis, and E. coli . Investigating the antimicrobial properties of derivatives containing this moiety could lead to novel therapeutic agents.

- Euxanthone, a xanthone derivative related to this compound, has been reported to promote neurite outgrowth by selectively activating the MAP kinase pathway . Understanding its mechanism of action may have implications for neuroregeneration and neuroprotection.

- Euxanthone also exhibited inhibitory effects on the growth of Plasmodium falciparum . Further research into its antimalarial potential could contribute to malaria treatment strategies.

- Euxanthone demonstrated inhibition of HIV-1 reverse transcriptase . Investigating its mode of action and optimizing its potency may lead to new antiretroviral therapies.

- Both xanthones 1 and 2 (related to this compound) exhibited relaxing activity on rat thoracic aorta rings . Understanding their vasodilatory mechanisms could have implications for cardiovascular health.

Natural Product Synthesis

Antimicrobial Potential

Protein Kinase Activation

Antimalarial Activity

HIV-1 Reverse Transcriptase Inhibition

Vasodilatory Effects

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPNZNIZMMPZDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethoxyphenyl)-(5-methylthiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)

![N-[2-(1,4-diazepan-1-yl)-2-oxoethyl]acetamide hydrochloride](/img/structure/B2832667.png)

![3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2832668.png)

![(E)-4-(Dimethylamino)-N-[(1,4-dimethylpiperazin-2-yl)methyl]but-2-enamide](/img/structure/B2832669.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832672.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2832675.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2832676.png)

![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)

![6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2832685.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2832687.png)